molecular formula C10H10N2O2 B160902 ethyl 1H-benzo[d]imidazole-2-carboxylate CAS No. 1865-09-4

ethyl 1H-benzo[d]imidazole-2-carboxylate

Cat. No. B160902
CAS RN: 1865-09-4
M. Wt: 190.2 g/mol
InChI Key: NMYSVCYIPOCLEC-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[d]imidazole-2-carboxylate (EBC) is a heterocyclic compound containing a benzo[d]imidazole ring and an ethyl carboxylate group. It is a small molecule that can be synthesized in the laboratory and has a wide range of applications in scientific research. EBC is a versatile compound that can be used in various biochemical and physiological experiments, and its mechanism of action is well understood.

Scientific Research Applications

Synthesis and Structural Characterization

  • Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate has been synthesized and characterized using spectroscopic methods. X-ray diffraction confirmed its theoretical optimization and three-dimensional molecular structure. This compound's crystal structure is stabilized by C–H…π intermolecular interactions, and the crystal packing is elucidated using 3D energy frameworks analysis (Kumar et al., 2020).

Catalytic and Biological Activities

  • Novel benzimidazole–oxadiazole hybrid molecules, including 2-aryl-ethyl-1H-benzo[d]imidazole-5-carboxylate, were synthesized and demonstrated potent antimicrobial and anti-tubercular activities against various strains. These compounds were also evaluated for their toxicity and selectivity index, revealing promising properties as antimicrobial agents (Shruthi et al., 2016).

Anticancer Applications

  • Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate exhibited significant anticancer activity against human melanoma and mouse melanoma cancer cell lines. Its structure and intermolecular interactions were analyzed using Hirshfeld surfaces and theoretical structural optimization (Kumar et al., 2020).

Synthesis Techniques

  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was synthesized using a "one-pot" nitro-reductive cyclization method. The compound's structure was characterized by various spectroscopic techniques and molecular electrostatic potential analysis (Sathyanarayana & Poojary, 2021).

Interconversion and Biosynthesis

  • Research on the interconversion of intermediates in the biosynthesis of purine nucleotides includes compounds such as ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These studies provide insights into the pathways and mechanisms of nucleotide biosynthesis (Cusack, Shaw, & Logemann, 1980).

properties

IUPAC Name

ethyl 1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYSVCYIPOCLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940101
Record name Ethyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-benzo[d]imidazole-2-carboxylate

CAS RN

1865-09-4
Record name Ethyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-benzimidazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Fu, H Jiang, Y Deng, W Zeng - Advanced Synthesis & …, 2011 - Wiley Online Library
O‐Sulfonamidophenylimines undergo intramolecular sulfonamidation/oxidation to produce 1,2‐disubstituted benzimidazoles upon treatment with palladium(II) chloride/(diacetoxyiodo)…
Number of citations: 34 onlinelibrary.wiley.com
A Baldisserotto, M Demurtas, I Lampronti, M Tacchini… - Pharmaceuticals, 2020 - mdpi.com
In the search of multifunctional compounds we designed benzimidazole derivatives endowed with phenolic hydroxy groups and a hydrazone moiety as potential radical-scavenger and …
Number of citations: 11 www.mdpi.com
G Li, R He, Q Liu, Z Wang, Y Liu… - The Journal of Organic …, 2019 - ACS Publications
We have developed a new method for the synthesis of 2-substituted benzimidazoles via amidinyl radicals generated by visible-light-promoted reduction of N-phenyl amidoxime esters in …
Number of citations: 17 pubs.acs.org
JWM Nissink, S Bazzaz, C Blackett… - Journal of Medicinal …, 2021 - ACS Publications
Mer is a member of the TAM (Tyro3, Axl, Mer) kinase family that has been associated with cancer progression, metastasis, and drug resistance. Their essential function in immune …
Number of citations: 10 pubs.acs.org
MS Al-Ajely, AN Yaseen - Chemistry Journal, 2016 - researchgate.net
In view of their high reactivity, hydrazides are important starting materials and intermediates in synthesis of certain amines, aldehydes, and heterocyclic compounds that are otherwise …
Number of citations: 1 www.researchgate.net

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